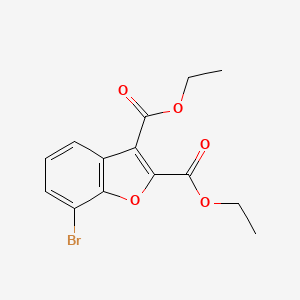
Diethyl 7-Bromobenzofuran-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 7-Bromobenzofuran-2,3-dicarboxylate: is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of bromine and two ester groups, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 7-Bromobenzofuran-2,3-dicarboxylate typically involves the bromination of benzofuran derivatives followed by esterification. One common method is the bromination of benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzofuran is then subjected to esterification with diethyl oxalate under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient bromination and esterification processes. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Diethyl 7-Bromobenzofuran-2,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form benzofuran-2,3-dicarboxylic acid derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of substituted benzofuran derivatives.
Oxidation: Formation of benzofuran-2,3-dicarboxylic acids.
Reduction: Formation of benzofuran-2,3-dimethanol derivatives
Scientific Research Applications
Chemistry: Diethyl 7-Bromobenzofuran-2,3-dicarboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for various functionalized benzofuran derivatives .
Biology: In biological research, this compound is used to study the interactions of benzofuran derivatives with biological targets.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of anti-tumor, antibacterial, and antiviral agents. Its unique structure allows for the exploration of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of Diethyl 7-Bromobenzofuran-2,3-dicarboxylate and its derivatives involves interactions with specific molecular targets. The bromine atom and ester groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Benzofuran-2,3-dicarboxylic acid: Lacks the bromine atom and ester groups, making it less reactive.
7-Bromo-2,3-dihydrobenzofuran: Lacks the ester groups, affecting its solubility and reactivity.
Diethyl benzofuran-2,3-dicarboxylate: Lacks the bromine atom, altering its chemical properties.
Uniqueness: Diethyl 7-Bromobenzofuran-2,3-dicarboxylate is unique due to the presence of both bromine and ester groups, which enhance its reactivity and versatility in various chemical reactions. Its structure allows for the exploration of diverse chemical and biological applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C14H13BrO5 |
|---|---|
Molecular Weight |
341.15 g/mol |
IUPAC Name |
diethyl 7-bromo-1-benzofuran-2,3-dicarboxylate |
InChI |
InChI=1S/C14H13BrO5/c1-3-18-13(16)10-8-6-5-7-9(15)11(8)20-12(10)14(17)19-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
MVXFZWXTSUOEBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=CC=C2Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















